2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide, also known as “HEPP,” is a chemical compound that has been widely used in scientific research. HEPP is a synthetic compound that is structurally similar to other compounds that have been used in the development of drugs that target the central nervous system.
Mécanisme D'action
HEPP is believed to act as a competitive inhibitor of the DAT, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can enhance the transmission of signals between neurons. The increased concentration of dopamine can also stimulate the release of other neurotransmitters, such as norepinephrine and serotonin, which can further enhance the signaling between neurons.
Biochemical and Physiological Effects:
HEPP has been shown to have a number of biochemical and physiological effects. In animal studies, HEPP has been shown to increase locomotor activity and induce hyperthermia. The compound has also been shown to increase the release of dopamine and norepinephrine in the brain. In addition, HEPP has been shown to have anxiogenic effects, which can lead to increased anxiety and stress in animals.
Avantages Et Limitations Des Expériences En Laboratoire
HEPP has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. It also has a high affinity for the DAT, which makes it a useful tool for studying the function of this protein. However, HEPP also has some limitations. The compound has a short half-life in the body, which can make it difficult to study its long-term effects. In addition, the anxiogenic effects of HEPP can make it difficult to interpret behavioral studies.
Orientations Futures
There are several future directions for research on HEPP. One area of interest is the development of drugs that target the DAT for the treatment of neurological and psychiatric disorders. HEPP could be used as a starting point for the development of new compounds that have improved pharmacological properties. Another area of interest is the study of the long-term effects of HEPP on behavior and brain function. This could involve the use of imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to study the effects of HEPP on brain structure and function over time. Finally, there is a need for further research on the mechanism of action of HEPP and its effects on other neurotransmitter systems. This could lead to a better understanding of the role of dopamine in the brain and the development of new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of HEPP involves the reaction of 2-methyl-3-nitrobenzoic acid with 1-methylpiperidin-3-ol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces HEPP as a white solid with a melting point of 148-149°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
HEPP has been extensively studied for its potential application in the development of drugs that target the central nervous system. The compound has been shown to have a high affinity for the dopamine transporter (DAT), which is a protein that regulates the concentration of dopamine in the brain. HEPP has also been shown to have an inhibitory effect on the reuptake of dopamine, which can lead to an increase in the concentration of dopamine in the synaptic cleft.
Propriétés
IUPAC Name |
2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11-15(7-4-8-16(11)20(23)24)18-17(22)12(2)19-9-5-6-14(10-19)13(3)21/h4,7-8,12-14,21H,5-6,9-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQZTDBXJVNAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)N2CCCC(C2)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.